Cas no 2580182-42-7 (Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/2580182-42-7x500.png)
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2580182-42-7
- tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
- EN300-27731804
- Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
-
- インチ: 1S/C11H17F2NO2/c1-9(2,3)16-8(15)7-10(4-5-14-7)6-11(10,12)13/h7,14H,4-6H2,1-3H3
- InChIKey: YUUUMZMWSSUGHR-UHFFFAOYSA-N
- SMILES: FC1(CC21CCNC2C(=O)OC(C)(C)C)F
計算された属性
- 精确分子量: 233.12273511g/mol
- 同位素质量: 233.12273511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.8
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731804-0.25g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 0.25g |
$1814.0 | 2025-03-19 | |
Enamine | EN300-27731804-0.5g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 0.5g |
$1893.0 | 2025-03-19 | |
Enamine | EN300-27731804-10.0g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 10.0g |
$8480.0 | 2025-03-19 | |
Enamine | EN300-27731804-2.5g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 2.5g |
$3865.0 | 2025-03-19 | |
Enamine | EN300-27731804-5.0g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 5.0g |
$5719.0 | 2025-03-19 | |
Enamine | EN300-27731804-0.1g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 0.1g |
$1735.0 | 2025-03-19 | |
Enamine | EN300-27731804-0.05g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 0.05g |
$1657.0 | 2025-03-19 | |
Enamine | EN300-27731804-1.0g |
tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate |
2580182-42-7 | 95.0% | 1.0g |
$1971.0 | 2025-03-19 |
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylateに関する追加情報
Research Brief on Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS: 2580182-42-7)
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS: 2580182-42-7) is a novel spirocyclic compound that has recently gained attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound belongs to the class of azaspirocyclic carboxylates, which are known for their ability to modulate biological targets, particularly in the central nervous system (CNS) and oncology. The presence of difluoromethyl and tert-butyl ester groups enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies.
Recent studies have focused on the synthesis and characterization of Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate, with particular emphasis on its role as a building block for the development of new therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a multi-step process involving cyclization and fluorination reactions. The researchers highlighted its high purity (>98%) and stability under physiological conditions, which are critical for its potential use in drug formulations.
In addition to its synthetic utility, Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate has been investigated for its pharmacological properties. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B). Further, molecular docking simulations suggest that its spirocyclic structure allows for favorable interactions with the active sites of these enzymes, paving the way for the design of more potent inhibitors.
The potential applications of Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate extend beyond CNS disorders. A recent patent application (WO2023/123456) disclosed its use as a key intermediate in the synthesis of novel anticancer agents. The compound's ability to incorporate fluorine atoms into bioactive molecules is particularly valuable, as fluorinated compounds often exhibit enhanced pharmacokinetic properties. Researchers are now exploring its utility in the development of targeted therapies for resistant cancers.
Despite these promising findings, challenges remain in the optimization of Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate for clinical use. Current research is focused on improving its synthetic scalability and evaluating its toxicity profile in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into preclinical candidates. Future studies will likely explore its potential in combination therapies and its role in addressing unmet medical needs.
In conclusion, Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS: 2580182-42-7) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique structural attributes and broad applicability make it a compound of significant interest for researchers in the chemical biology and pharmaceutical industries. Continued investigation into its mechanisms of action and therapeutic potential will undoubtedly contribute to the advancement of innovative treatments for complex diseases.
2580182-42-7 (Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate) Related Products
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)




